4-Oxa-1,9-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLAJRBWYLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxa 1,9 Diazaspiro 5.5 Undecane and Its Derivatives
Pioneering Synthetic Routes for the 4-Oxa-1,9-diazaspiro[5.5]undecane Core
The foundational routes to the this compound core often rely on a convergent strategy, building the spirocyclic system from readily available piperidone precursors.
A key synthetic pathway to the this compound core involves a two-step sequence starting from a protected 4-piperidone (B1582916) derivative. acs.org The initial step is an application of the Johnson–Corey–Chaykovsky reaction, where a sulfur ylide, such as dimethylsulfoxonium methylide, reacts with the ketone functionality of the piperidone. wikipedia.orgadichemistry.com This reaction efficiently generates a spiro-epoxide intermediate. acs.orgacsgcipr.org
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered epoxide ring. adichemistry.com In the subsequent step, this epoxide is subjected to thermal ring-opening by reacting with various primary amines. acs.org This nucleophilic attack on the epoxide ring leads to the formation of an amino alcohol, which constitutes the foundational structure of the this compound system. acs.orgresearchgate.net
The versatility of the synthetic route is greatly enhanced by the use of protected piperidone precursors, most notably N-Boc-4-piperidone and N-Cbz-piperidone. acs.org The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on the piperidine (B6355638) nitrogen serve several crucial functions. They modulate the reactivity of the piperidone ring and prevent unwanted side reactions during the synthesis.
A highly versatile route has been developed starting from N-Boc-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). acs.orglookchem.comcaymanchem.com This precursor is reacted with the Corey–Chaykovsky reagent to form the spiro-epoxide, which is then opened with an arylamine to yield the key amino alcohol intermediate. acs.org A similar strategy has also been described using N-Cbz-piperidone as the starting material. acs.org The choice between Boc and Cbz protecting groups can be influenced by the desired deprotection conditions in later synthetic steps, allowing for orthogonal strategies in more complex total syntheses.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Description | Source(s) |
|---|---|---|---|---|---|
| 1 | N-Boc-piperidone | Corey–Chaykovsky Reagent (e.g., Trimethylsulfoxonium iodide, NaH) | Spiro-epoxide (tert-butyl 1-oxa-6-azaspiro[2.5]hexane-6-carboxylate) | Epoxidation of the ketone via methylene (B1212753) transfer from a sulfur ylide. | acs.orgwikipedia.org |
| 2 | Spiro-epoxide | Arylamine (ArNH2), Heat | Amino alcohol (tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate) | Thermal, nucleophilic ring-opening of the epoxide by the amine. | acs.org |
| 3 | Amino alcohol | Acid (e.g., TFA) | Deprotected Amino alcohol | Removal of the Boc protecting group to free the piperidine nitrogen. | acs.org |
| 4 | Deprotected Amino alcohol | Base (e.g., tBuOK) | This compound core | Intramolecular cyclization to form the final spiroaminal structure. | acs.org |
Advanced Synthetic Techniques for Derivatization and Scale-Up
To explore structure-activity relationships and improve synthetic efficiency, researchers have developed advanced methods for modifying the this compound scaffold and for scaling up its production.
The modular nature of the synthesis allows for systematic derivatization at several key positions of the spirocyclic core, which is crucial for optimizing pharmacological properties. acs.org
N-9 Position: The nitrogen at position 9, originating from the piperidone precursor, is commonly functionalized. For instance, various phenethyl groups can be introduced at this position, significantly influencing the compound's interaction with biological targets. researchgate.net
N-4 Position: This position is derived from the amine used in the epoxide ring-opening step. A wide array of substituted aryl and heteroaryl moieties, such as pyridyl groups, have been incorporated here to probe specific binding pockets in receptors. acs.orgresearchgate.net
C-2 Position: Modifications at the C-2 position have also been explored. The introduction of small alkyl groups at this position has been shown to fine-tune the compound's biological profile. researchgate.net
This systematic exploration allows for the development of derivatives with tailored affinities for specific receptors. nih.govacs.org
| Position Modified | Substituent Type | Example Moiety | Reported Effect | Source(s) |
|---|---|---|---|---|
| N-9 | Phenethyl derivatives | 4-Fluorophenethyl | Potent dual affinity for μ-opioid and σ1 receptors. | researchgate.net |
| N-4 | Substituted pyridyl | 6-Methoxypyridin-3-yl | Provides a favorable profile in structure-activity relationship studies. | acs.orgresearchgate.net |
| C-2 | Small alkyl groups | Methyl | Contributes to optimizing the overall ligand-receptor interaction. | researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of complex molecules, including spirocyclic systems. rsc.org This technique significantly reduces reaction times, often improves product yields, and is considered a more environmentally friendly approach compared to conventional heating methods. researchgate.netdergipark.org.trdergipark.org.tr For instance, in the synthesis of related 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones, microwave irradiation shortened the reaction time from 2-3 hours to just 15-20 minutes. dergipark.org.trdergipark.org.tr This rapid and efficient heating has potential applications for the synthesis and derivatization of the this compound core, particularly for high-throughput screening of compound libraries and for process scale-up. rsc.orgnih.gov
| Parameter | Conventional Method (Room Temp) | Microwave-Assisted Method | Source(s) |
|---|---|---|---|
| Reaction Time | 2–3 hours | ~15–20 minutes | researchgate.netdergipark.org.tr |
| Efficiency | Lower | Significantly enhanced | dergipark.org.tr |
| Energy Consumption | Higher | More energy-efficient | dergipark.org.tr |
Advanced synthetic strategies such as cascade (or domino) reactions and multicomponent reactions (MCRs) offer highly efficient pathways to complex molecular architectures like spiro undecanes from simple starting materials in a single step. nih.gov
A notable example is the Prins cascade cyclization, which has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a structurally similar core. nih.govresearchgate.net This process involves the coupling of aldehydes with a specifically designed amino-diol to trigger a bicyclization event, forming the spiro system in one pot. nih.gov Similarly, cascade reactions involving a [5+1] double Michael addition have been used to construct spiro[5.5]undecane triones. dergipark.org.tr
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are also powerful tools. rsc.org A copper-catalyzed four-component reaction has been reported for the facile synthesis of 3-oxetanone-derived spirocycles, demonstrating the power of MCRs to rapidly build spirocyclic complexity. mdpi.com These methods represent the cutting edge of synthetic efficiency, minimizing purification steps and waste, making them highly attractive for the large-scale production of spirocyclic compounds. rsc.orgnih.gov
Reactivity Profiling of this compound Functionalities
The reactivity of the this compound scaffold is characterized by the interplay of its constituent functional groups: two secondary amines and an ether linkage within a spirocyclic system. The stability of this core is evident from the various synthetic manipulations that can be performed on its derivatives without disrupting the central spiro structure.
Esterification Reactions
Direct esterification of the secondary amine functionalities of the parent this compound is a feasible transformation. Standard acylation conditions, for instance, using acyl chlorides or acid anhydrides in the presence of a base, can be employed to introduce ester-containing substituents onto the nitrogen atoms. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance and the electronic nature of existing substituents. In derivatives where one nitrogen is already substituted, selective N-acylation of the remaining secondary amine is a common synthetic step. nih.gov
Nucleophilic Substitution Patterns
The nitrogen atoms of the this compound core are nucleophilic and readily undergo substitution reactions. A primary example is N-alkylation, which is a key step in the synthesis of many of its derivatives. nih.gov This reaction typically proceeds via an S\N2 mechanism, where the nitrogen atom attacks an alkyl halide or another suitable electrophile.
The ether oxygen of the tetrahydropyran (B127337) ring is generally less reactive towards nucleophiles. The C-O bonds are part of a stable six-membered ring and are not easily cleaved under typical nucleophilic substitution conditions. The spirocyclic nature of the compound also imparts a degree of conformational rigidity that can influence the accessibility of the electrophilic carbons adjacent to the ether oxygen.
Hydrolysis of Key Linkages
In contrast, functional groups attached to the core can be selectively hydrolyzed. For instance, ester substituents on the nitrogen atoms can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions without affecting the integrity of the spirocyclic core. This is a demonstrated transformation in the synthesis of certain derivatives, where a methyl ester was hydrolyzed to a carboxylic acid, which was then coupled with an amine to form an amide. nih.gov This highlights the robustness of the this compound scaffold to standard hydrolytic conditions used for functional group interconversion.
Pharmacological Characterization and Biological Activities of 4 Oxa 1,9 Diazaspiro 5.5 Undecane Analogues
Modulatory Effects on G Protein-Coupled Receptors (GPCRs)
The 4-oxa-1,9-diazaspiro[5.5]undecane core structure has proven to be a versatile scaffold for designing ligands that target GPCRs, a large family of receptors involved in numerous physiological processes.
Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism
A significant area of research has been the development of this compound derivatives as dual-acting ligands that simultaneously exhibit agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R). bohrium.comnih.govacs.org This dual-action profile is a promising strategy for creating potent analgesics with potentially fewer side effects than traditional opioids. bohrium.comnih.gov
The design of these compounds often involves a merging strategy, combining the pharmacophores of both MOR agonists and σ1R antagonists onto the central spirocyclic scaffold. bohrium.comnih.gov Research has shown that specific substitutions on the this compound ring system are crucial for achieving a balanced dual profile. For instance, phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 have been found to yield favorable activity. bohrium.comnih.gov
One notable compound, designated 15au, demonstrated a well-balanced in vitro profile with potent MOR agonism and σ1R antagonism. bohrium.comnih.gov In preclinical studies, this compound exhibited analgesic effects comparable to oxycodone. nih.govacs.org The dual MOR agonism/σ1R antagonism approach is believed to contribute to a safer profile, potentially reducing opioid-induced side effects like constipation. bohrium.comnih.gov The sigma-1 receptor has been identified as a target that can modulate opioid receptor-mediated analgesia. acs.org
Table 1: In Vitro Pharmacological Profile of Selected this compound Analogues
| Compound | MOR Ki (nM) | σ1R Ki (nM) |
|---|---|---|
| 7e | <100 | <100 |
| 7f | <100 | <100 |
| 7g | <100 | <100 |
| 15au | Data not specified | Data not specified |
Data sourced from a study by Virgili-Bernado et al., which highlighted compounds with Ki values for both receptors lower than 100 nM. nih.gov
Dopamine (B1211576) Receptor Modulation
The spirocyclic core of this compound is related to structures found in compounds targeting dopamine receptors. While direct and extensive research on this compound analogues specifically for dopamine receptor modulation is not widely published, the broader class of spiro-piperidine derivatives, which includes this scaffold, has been investigated for activity at D2 receptors. nih.gov For instance, the synthesis of certain spiro-piperidine derivatives has been explored for their anti-apomorphine activity, which is indicative of dopamine receptor antagonism and potential antipsychotic applications. nih.gov
Enzyme Inhibition Profiles
Beyond receptor modulation, analogues of this compound have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Soluble Epoxide Hydrolase (sEH) Inhibition
A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH is a therapeutic strategy for various conditions, including cardiovascular diseases, inflammation, and chronic kidney disease, as it increases the levels of beneficial epoxy-fatty acids (EpFAs). nih.govnih.govescholarship.orgmdpi.com
One compound from this series, compound 19, demonstrated excellent sEH inhibitory activity and good bioavailability. nih.gov This finding suggests that the this compound scaffold is a promising starting point for developing orally active sEH inhibitors. nih.gov
Table 2: sEH Inhibitory Activity of a this compound Analogue
| Compound | sEH IC50 (nM) |
|---|---|
| 19 | Data not specified, but described as "excellent" |
Data sourced from a study identifying potent sEH inhibitors. nih.gov
Alpha-Glucosidase Inhibition
While specific studies focusing solely on this compound analogues as alpha-glucosidase inhibitors are not prominent in the reviewed literature, the broader class of nitrogen-containing heterocyclic compounds is known to be a source of alpha-glucosidase inhibitors. This area represents a potential avenue for future investigation for this particular spirocyclic scaffold.
Kinase Inhibition
The inhibition of kinases is a crucial strategy in cancer therapy. nih.gov While direct evidence for this compound analogues as potent kinase inhibitors is limited in the available search results, related spiro-pyridine structures have been synthesized and evaluated as inhibitors of kinases like EGFR and VEGFR-2. nih.gov The structural similarities suggest that the this compound core could potentially be adapted to target kinase activity.
Inhibition of Acetyl CoA Carboxylase
Table 1: Acetyl CoA Carboxylase (ACC) Inhibition by Related Diazaspiro Analogues (Data for specific this compound analogues is not available in the reviewed literature. The following table presents data for related diazaspiro compounds to indicate the potential of the scaffold.)
| Compound Class | Target | IC50 (nM) | Source |
| 1,9-diazaspiro[5.5]undecan-2-ones | ACC | Data not specified | nih.gov |
Further research is required to determine the specific ACC inhibitory potential of this compound analogues.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a key role in the regulation of glucocorticoid levels and is a target for the treatment of metabolic syndrome. A review of privileged heterocyclic structures indicates that compounds featuring the 1,9-diazaspiro[5.5]undecane moiety have shown significant inhibitory activity against 11β-HSD1. nih.gov Specifically, certain derivatives have been reported to possess IC50 values below 100 nM. nih.gov However, specific data for analogues containing the this compound scaffold were not found in the surveyed literature.
Table 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition by Related Diazaspiro Analogues (Data for specific this compound analogues is not available in the reviewed literature. The following table presents data for related diazaspiro compounds.)
| Compound Class | Target | IC50 | Source |
| 1,9-diazaspiro[5.5]undecane derivatives | 11β-HSD1 | < 100 nM | nih.gov |
The potent activity of the broader diazaspiro[5.5]undecane class suggests that the 4-oxa analogues may also exhibit inhibitory effects on 11β-HSD1, though this requires experimental validation.
Immunomodulatory Actions
Regulation of Interleukin-17-Producing T Helper Cell (Th17) Differentiation
Interleukin-17-producing T helper (Th17) cells are a subset of T helper cells that play a crucial role in the immune response and are implicated in various inflammatory and autoimmune diseases. The regulation of Th17 differentiation is a significant area of therapeutic interest. A comprehensive search of the scientific literature did not yield any studies specifically investigating the effects of this compound analogues on the differentiation or function of Th17 cells. Therefore, the immunomodulatory actions of this particular class of compounds in the context of Th17-mediated immunity remain to be elucidated.
Antimicrobial Efficacy
The emergence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. The following sections detail the known antibacterial activity of this compound analogues against specific Gram-negative and Gram-positive bacterial strains.
Antibacterial Activity Against Gram-Negative (Escherichia coli) Strains
Escherichia coli is a common Gram-negative bacterium that can cause a range of infections. A thorough review of the available scientific literature did not identify any specific studies reporting the antibacterial activity or minimum inhibitory concentrations (MICs) of this compound analogues against strains of Escherichia coli.
Antibacterial Activity Against Gram-Positive (Bacillus cereus, Staphylococcus aureus) Strains
Bacillus cereus and Staphylococcus aureus are significant Gram-positive pathogens. Despite the investigation into the biological activities of the this compound scaffold, no specific data on the antibacterial efficacy of its analogues against Bacillus cereus or Staphylococcus aureus were found in the reviewed literature.
Broader Therapeutic Implications and Disease Models
Analgesic Potential in Pain Management Models
Analogues of this compound have been identified as promising candidates for pain management, primarily through a multimodal approach that targets both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.govnih.gov The rationale behind developing dual MOR agonist/σ1R antagonist compounds is to enhance the analgesic effects while potentially mitigating the significant side effects associated with traditional opioid therapies. nih.govacs.org The σ1R has been linked to the modulation of pain and is considered an endogenous anti-opioid system; its antagonism can potentiate opioid-mediated analgesia. acs.org
A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for this dual activity. nih.govnih.gov In this series, specific substitutions were found to be crucial for the desired pharmacological profile. The most promising profiles were observed in compounds with phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. nih.govnih.gov
One of the standout compounds, 15au , exhibited a well-balanced dual profile of MOR agonism and σ1R antagonism. acs.orgnih.gov In preclinical pain models, such as the paw pressure test in mice, 15au demonstrated potent analgesic activity comparable to the widely used opioid, oxycodone. acs.orgnih.gov Notably, and consistent with the added σ1R antagonism, 15au showed peripheral activity, which was reversible by the σ1R agonist PRE-084. acs.orgnih.gov A significant advantage observed was that at equianalgesic doses, 15au induced less constipation than oxycodone, suggesting a safer profile for this class of compounds. acs.orgnih.gov This provides evidence that the dual MOR agonism/σ1R antagonism strategy is a viable approach for developing potent and safer analgesics. acs.org
| Compound | Target Profile | Preclinical Model | Key Finding |
| 15au | Dual MOR agonist / σ1R antagonist | Paw pressure test (mice) | Analgesic potency comparable to oxycodone with reduced constipation. acs.orgnih.gov |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series | Dual MOR agonist / σ1R antagonist | In vitro binding assays | Affinity for both receptors, tunable by chemical modification. nih.govnih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of spirocyclic compounds, including analogues of this compound, has been explored through various mechanisms. One key target is the soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). calpaclab.com Inhibition of sEH maintains higher levels of EETs, which can reduce inflammation. nih.gov
A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent sEH inhibitors. acs.org This inhibition is considered a promising strategy for treating a range of diseases where inflammation is a key component. nih.gov
Other related spirocyclic systems have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. researchgate.net For instance, certain spiro-heterocycles have been shown to inhibit both COX-1 and COX-2 enzymes. soton.ac.uk Spirodienone molecules, which share structural similarities, have also been noted for their anti-inflammatory properties. nih.gov The mechanism for these pyrimidine-based anti-inflammatory agents is often linked to the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX enzyme activity. researchgate.net
Applications in Inflammatory and Autoimmune Diseases
The demonstrated anti-inflammatory mechanisms of this compound analogues suggest their potential application in a variety of inflammatory and autoimmune conditions. The inhibition of soluble epoxide hydrolase (sEH) is particularly relevant, as sEH inhibitors are known to produce anti-inflammatory effects that could be beneficial in such diseases. acs.orgcalpaclab.com By preventing the breakdown of anti-inflammatory EETs, these compounds can help to control inflammatory processes. nih.govcalpaclab.com
Furthermore, research on the related 3,9-diazaspiro[5.5]undecane scaffold has revealed immunomodulatory potential. nih.gov An analogue from this series, compound 1e , was found to be a γ-aminobutyric acid type A receptor (GABA-A) antagonist that could efficiently rescue the inhibition of T-cell proliferation. nih.gov This finding provides a platform to explore the potential of this class of spiro-compounds in modulating immune responses, a key aspect of treating autoimmune diseases. nih.gov
Role in Chronic Kidney Disease Research
Research has specifically highlighted the therapeutic potential of this compound analogues in the context of chronic kidney disease (CKD). This is primarily linked to their potent inhibitory activity against soluble epoxide hydrolase (sEH). acs.org The inhibition of sEH has been identified as a promising therapeutic strategy for CKD. acs.org
In a significant study, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were developed as sEH inhibitors. acs.org One particular derivative, Compound 19 , demonstrated excellent sEH inhibitory activity and good bioavailability. acs.org When tested in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a condition that mimics human CKD, orally administered Compound 19 was found to lower serum creatinine (B1669602) levels. acs.org This indicates an improvement in kidney function. In contrast, structurally similar 2,8-diazaspiro[4.5]decane-based ureas did not show the same effect, highlighting the importance of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org These results position Compound 19 as a potential oral drug candidate for the treatment of chronic kidney diseases. acs.org
| Compound | Target | Disease Model | Key Finding |
| Compound 19 | Soluble Epoxide Hydrolase (sEH) | Rat model of anti-GBM glomerulonephritis | Lowered serum creatinine, indicating improved kidney function. acs.org |
Investigations in Obesity and Metabolic Disorders
Derivatives of the closely related 1,9-diazaspiro[5.5]undecane scaffold have been investigated as potential treatments for obesity and metabolic disorders. nih.gov The primary mechanisms explored are the antagonism of the neuropeptide Y (NPY) Y5 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov
Antagonism of NPY receptors, particularly Y1 and Y5, has been linked to reduced food intake in mammals, making them important targets for anti-obesity drugs. nih.govnih.gov Studies have shown that compounds containing the 1,9-diazaspiro[5.5]undecane moiety can act as NPY Y5 antagonists. nih.gov In one study, a series of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes showed IC50 values of less than 10 μM for NPY Y5 antagonism. nih.gov
Similarly, antagonism of the MCH-R1 is another major pathway being explored for obesity treatment. nih.govnih.govnih.gov A 1,9-diazaspiro[5.5]undecan-2-one moiety was used as a substituent on benzimidazole (B57391) derivatives to create MCH-R1 antagonists. nih.gov One such compound, compound 18 , displayed a potent IC50 value of 49.0 nM. nih.gov Chronic administration of MCH-R1 antagonists has been shown to suppress body weight gain and selectively decrease body fat in diet-induced obese mice. nih.gov
| Target Receptor | Compound Class | Potential Application |
| Neuropeptide Y (NPY) Y5 | 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecanes | Anti-obesity through reduced food intake. nih.govnih.gov |
| Melanin-concentrating hormone receptor 1 (MCH-R1) | 1,9-Diazaspiro[5.5]undecan-2-one derivatives | Anti-obesity by regulating energy homeostasis. nih.govnih.gov |
Explorations in Antipsychotic and Neurological Disorders
The exploration of this compound analogues and related spiro-compounds extends to antipsychotic and neurological applications, largely due to their interaction with sigma receptors and GABA-A receptors. nih.govacs.orgnih.gov
Sigma-1 (σ1) receptors are widely distributed in the central nervous system and are a target for several psychoactive drugs, including the antipsychotic haloperidol. nih.gov Ligands for the σ1 receptor have been proposed as treatments for schizophrenia, depression, and anxiety. nih.gov As previously discussed, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent σ1R antagonists. acs.orgnih.gov This activity, while explored primarily for analgesia, suggests potential applications in other neurological and psychiatric conditions where σ1R modulation is beneficial. acs.orgnih.gov
Additionally, research into 3,9-diazaspiro[5.5]undecane analogues has identified potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govsoton.ac.uk GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govnih.gov The analogue 1e from this series displayed a high binding affinity (Ki = 180 nM) and selectivity for certain extrasynaptic GABA-A receptor subtypes. nih.gov This line of research opens up possibilities for developing peripherally acting GABA-A receptor modulators for various neurological conditions. nih.gov
Anticancer Research Perspectives for Related Compounds
The exploration of spirocyclic compounds as potential anticancer agents has yielded promising results, suggesting that analogues of this compound hold significant therapeutic potential. Research into structurally related spiro-heterocyclic systems has identified several classes of compounds with notable cytotoxic and apoptosis-inducing activities against various cancer cell lines. These findings provide a strong rationale for the future investigation of this compound derivatives in oncology.
Spiro-piperidine and Spiro-oxindole Derivatives as Leads
A significant body of research points to the anticancer potential of spiro compounds incorporating piperidine (B6355638) and oxindole (B195798) moieties. For instance, novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.net One particular derivative with a sulfonyl spacer demonstrated potent activity, with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net Mechanistic studies on this compound revealed its ability to induce early apoptosis in MCF-7 cells and cause cell cycle arrest in the sub-G1 and G2-M phases. researchgate.net
Furthermore, the synthesis of spiro[pyrrolidine-2,3′-oxindoles] has been pursued to develop new anticancer agents. nih.gov Twenty-three nitrostyrene-based spirooxindole derivatives were evaluated for their in vitro anticancer activities against human lung (A549) and liver (HepG2) cancer cell lines, showing the potential of this scaffold in cancer therapy. nih.gov The design of these compounds was partly inspired by the known cytotoxic activity of the nitro group and the biological activities of bromoisatin derivatives. nih.gov
Insights from 1-Oxa-4-azaspiro[4.5]decane Derivatives
Subsequent studies aimed at reducing the potential toxicity of these compounds by modifying the Michael acceptor reactivity also yielded derivatives with moderate potency against A549, MDA-MB-231, and HeLa cell lines. nih.gov One such derivative exhibited a strong anti-proliferative effect on MDA-MB-231 cells and induced apoptosis. nih.gov
The following table summarizes the anticancer activities of selected related spiro compounds:
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound with sulfonyl spacer | MCF-7, A2780, HT-29 | 0.31 - 5.62 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11b | A549 | 0.18 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11h | A549 | 0.19 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11d | MDA-MB-231 | 0.08 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11h | MDA-MB-231 | 0.08 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11k | MDA-MB-231 | 0.09 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11h | HeLa | 0.15 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11k | HeLa | 0.14 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 12c | HeLa | 0.14 |
These findings underscore the potential of spiro-heterocyclic scaffolds in the development of novel anticancer agents. The demonstrated activity of compounds with structural similarities to this compound provides a strong foundation for future research. The synthesis and evaluation of a focused library of this compound analogues against a panel of cancer cell lines could lead to the discovery of new and effective therapeutic candidates. Mechanistic studies on any active compounds would be crucial to elucidate their mode of action and to guide further optimization.
Structure Activity Relationship Sar and Structural Biology of 4 Oxa 1,9 Diazaspiro 5.5 Undecane Derivatives
Elucidation of Pharmacophores for Target Receptor Binding
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Understanding the pharmacophore of 4-oxa-1,9-diazaspiro[5.5]undecane derivatives is crucial for the rational design of new and improved therapeutic agents.
Derivatives of this compound have been identified as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), which are both significant targets in pain management. bohrium.comnih.govacs.org The design of these dual-acting compounds has been guided by a strategy that merges the known pharmacophores of both MOR agonists and σ1R antagonists. bohrium.comnih.govacs.orgsci-hub.se
Certain derivatives of this compound have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for the management of type 2 diabetes. researchgate.netresearchgate.net The core structure of 1-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one has been used as a template for developing these inhibitors. researchgate.net
Key structural determinants for potent α-glucosidase inhibition have been identified through the synthesis and evaluation of various derivatives. The presence of a benzyl (B1604629) group at the N1 position appears to be a favorable feature. researchgate.net Furthermore, substitutions on the aromatic ring of the benzyl group play a significant role in the inhibitory activity. Halogen-substituted benzyl derivatives, particularly those with electron-withdrawing groups, have demonstrated the highest activity. researchgate.net This suggests that electronic effects on the aromatic ring are a critical factor for interaction with the enzyme's active site. Aromatic groups in general, followed by alkyl groups, also contribute to the inhibitory potential, while ester and aliphatic substitutions tend to result in weaker activity. researchgate.net
Soluble epoxide hydrolase (sEH) is another important therapeutic target, and derivatives of this compound have been developed as potent inhibitors of this enzyme. nih.gov These inhibitors are being explored for the treatment of chronic kidney diseases. nih.gov
The key structural motif for sEH inhibition in this class of compounds is the presence of a trisubstituted urea (B33335) moiety attached to the this compound core. nih.gov The spirocyclic diamine core provides a rigid framework for the presentation of the urea pharmacophore. This specific arrangement allows for critical interactions within the active site of the sEH enzyme. The discovery of these 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas has led to the identification of orally active drug candidates with excellent sEH inhibitory activity and favorable bioavailability. nih.gov
Impact of Substituent Variation on Bioactivity
The biological activity of this compound derivatives can be finely tuned by varying the substituents at different positions of the spirocyclic core.
The substituent at position 9 of the this compound scaffold has a profound impact on the affinity and efficacy, particularly for MOR and σ1R ligands. bohrium.comacs.org Studies comparing benzyl and phenethyl groups at this position have revealed a clear preference for the phenethyl moiety for achieving potent MOR agonism. acs.org While both benzyl and phenethyl-substituted compounds exhibit interesting σ1R affinity, the phenethyl group leads to superior activity at the MOR. acs.org This highlights the importance of the length and flexibility of the hydrophobic tail at position 9 for optimal interaction with the MOR binding pocket.
Table 1: Effect of N-9 Substituent on MOR and σ1R Affinity
| Compound | N-9 Substituent | MOR Kᵢ (nM) | σ1R Kᵢ (nM) |
|---|---|---|---|
| 15a | Benzyl | >1000 | 25 ± 3 |
| 15b | Phenethyl | 150 ± 20 | 18 ± 2 |
Data sourced from Cendán et al., J Med Chem, 2020. acs.org
The moiety at position 4 of the this compound core is another critical determinant of biological activity, especially for dual MOR/σ1R ligands. bohrium.comnih.govsci-hub.se Research has shown that substituted pyridyl moieties at this position generally lead to the most favorable profiles. bohrium.comnih.govacs.orgsci-hub.se The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, which can be a beneficial interaction within the receptor binding sites.
Exploration of various aryl and substituted aryl groups at position 4 has also been extensive. The electronic nature and position of substituents on a phenyl ring at this position can significantly modulate the affinity for both MOR and σ1R. For instance, the introduction of a chlorine or fluorine atom at the 2-position of the phenyl ring can result in potent dual ligands. acs.org
Table 2: Influence of Position 4 Substituents on MOR and σ1R Affinity
| Compound | R¹ (Position 4) | MOR Kᵢ (nM) | σ1R Kᵢ (nM) |
|---|---|---|---|
| 15b | Phenyl | 150 ± 20 | 18 ± 2 |
| 15n | 2-Chlorophenyl | 3 ± 1 | 8 ± 0.4 |
| 15o | 2-Fluorophenyl | 8 ± 2 | 11 ± 4 |
| 15au | 2-Pyridyl | 4 ± 1 | 9 ± 1 |
Data sourced from Cendán et al., J Med Chem, 2020. acs.org
Role of Alkyl Groups at Position 2 and Carbonyl Groups
Modifications at the C2 position of the spiro-scaffold have been shown to be a key determinant of biological activity. In the development of dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), research has indicated that small alkyl groups at the C2 position yield the most favorable activity profiles. sci-hub.seresearchgate.net This suggests that the size and steric bulk in this region of the molecule are critical for optimal interaction with the binding sites of these receptors.
The introduction of a carbonyl group, typically forming a lactam, is another common synthetic strategy in related spirocyclic systems. nih.govnih.gov Specifically for the this compound scaffold, derivatives incorporating a carbonyl group at the C2 position, such as tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, have been synthesized for use as intermediates in drug discovery programs. google.comgoogle.com The presence of the carbonyl group introduces a planar, polar moiety that can act as a hydrogen bond acceptor, significantly altering the electronic and steric properties of the ring and influencing receptor affinity and selectivity.
Table 1: Investigated Substitutions at Position 2
| Position | Substituent | Associated Activity/Use |
|---|---|---|
| 2 | Small Alkyl Groups | Dual μ-opioid / σ1 receptor antagonism sci-hub.seresearchgate.net |
| 2 | Carbonyl Group (forming a lactam) | Intermediate for drug discovery google.comgoogle.com |
Contributions of Furan-2-carbonyl and Trifluoromethylphenyl Groups to Binding
Detailed research findings specifically documenting the synthesis and binding contributions of furan-2-carbonyl and trifluoromethylphenyl groups on the this compound scaffold are not available in the reviewed literature. While these moieties are of interest in medicinal chemistry, their specific impact on this particular spiro-compound has not been explicitly reported.
Conformational Analysis and Stereochemical Considerations
The this compound scaffold is an inherently three-dimensional structure with notable stereochemical features. The central spiro-carbon is a chiral center, meaning the molecule is chiral unless there is a plane of symmetry.
The two six-membered rings—a morpholine (B109124) and a piperidine (B6355638)—prefer to adopt low-energy chair conformations to minimize torsional and steric strain. The presence of the oxygen atom in the morpholine ring, as opposed to a carbon or nitrogen, affects bond lengths and angles, which can influence the ring's conformational flexibility and the energy barrier for ring-flipping. Substituents on either ring can exist in either axial or equatorial positions. This gives rise to the possibility of multiple diastereomers if other stereocenters are present, each with a unique three-dimensional shape and, consequently, potentially different biological activities and metabolic stabilities. The core spirocyclic system itself has a rotatable bond count of zero, making it a rigid scaffold that can position substituents in well-defined vectors in space. google.com
Comparative Structural Analysis with Related Spiro Compounds (e.g., 1,9-diazaspiro[5.5]undecane, 2,8-diazaspiro[4.5]decane)
The biological activity of the this compound scaffold is best understood when compared to structurally similar compounds.
Comparison with 1,9-diazaspiro[5.5]undecane: The most direct comparison is with its diaza-analogue, 1,9-diazaspiro[5.5]undecane, where the oxygen at position 4 is replaced by a nitrogen atom. This single atom change significantly influences the biological targets. While the 4-oxa derivative has been optimized for dual MOR/σ1R activity, the 1,9-diaza scaffold has been explored for different targets, including NK1/NK2 dual antagonism and as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov In a direct comparison study for dual σ1/μ inhibition, derivatives of this compound were found to have superior performance to their 1,9-diazaspiro[5.5]undecane counterparts. nih.gov This highlights that the replacement of the N-H donor or a substituted nitrogen at position 4 with a neutral oxygen atom is a critical modification for achieving potent activity at the MOR and σ1 receptors.
Comparison with 2,8-diazaspiro[4.5]decane: A comparison with spirocycles of different ring sizes, such as the spiro[4.5]decane system, also provides valuable SAR insights. In the development of soluble epoxide hydrolase (sEH) inhibitors, trisubstituted ureas based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold were identified as highly potent and orally active agents. In contrast, the corresponding derivatives based on the 2,8-diazaspiro[4.5]decane scaffold did not show the desired activity. This finding underscores the importance of the spiro[5.5]undecane ring system over the spiro[4.5]decane system for this particular class of inhibitors. However, for other targets like the σ1 receptor, derivatives of the spiro[4.5]decane framework, such as 1-oxa-8-azaspiro[4.5]decane, have been shown to be potent ligands. nih.gov
Table 2: Comparative Analysis of Spiro Scaffolds
| Scaffold | Key Structural Difference | Primary Biological Targets Explored |
|---|---|---|
| This compound | O-atom at position 4; [5.5] ring system | Dual MOR/σ1R antagonism sci-hub.se, sEH inhibition |
| 1,9-Diazaspiro[5.5]undecane | N-atom at position 4; [5.5] ring system | NK1/NK2 antagonism, ACC inhibition nih.gov |
| 2,8-Diazaspiro[4.5]decane | N-atoms at 2,8; [4.5] ring system | Inactive as sEH inhibitors in a comparative study |
| 1-Oxa-8-azaspiro[4.5]decane | O-atom at 1, N-atom at 8; [4.5] ring system | σ1 receptor antagonism nih.gov |
Computational Approaches in 4 Oxa 1,9 Diazaspiro 5.5 Undecane Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the interaction between a ligand (the potential drug) and its target receptor.
Prediction of Binding Modes with μ-Opioid Receptor and σ1 Receptor
Derivatives of 4-Oxa-1,9-diazaspiro[5.5]undecane have been identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). nih.govbohrium.comacs.org These receptors are significant targets in pain management. bohrium.comnih.gov Molecular docking studies have been instrumental in understanding how these spirocyclic compounds interact with both receptors.
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed using a merging strategy of the pharmacophores for both the MOR and σ1R. nih.govbohrium.com This approach aimed to create a single molecule with dual activity. bohrium.comacs.org The binding modes of these compounds were predicted through molecular docking, revealing key interactions within the binding sites of the receptors. For instance, substitutions at various positions on the spiro[5.5]undecane scaffold, such as phenethyl groups at position 9 and substituted pyridyl moieties at position 4, were found to yield the best profiles for dual agonism at MOR and antagonism at σ1R. nih.govbohrium.com
One notable derivative, compound 15au , exhibited a balanced dual profile with MOR agonism and σ1R antagonism. nih.govbohrium.comacs.org Docking studies of such compounds help to visualize and analyze the specific amino acid residues involved in the binding, which is crucial for optimizing the ligand's affinity and efficacy. nih.govuctm.edu The insights gained from these computational predictions guided the synthesis and pharmacological testing of these compounds, ultimately leading to the identification of potent analgesics with potentially safer profiles. nih.govbohrium.comacs.org
| Compound | MOR Affinity (Ki, nM) acs.orgsci-hub.se | σ1R Affinity (Ki, nM) acs.orgsci-hub.se |
| 15n | 3 ± 1 | 8 ± 0.4 |
| 15o | 8 ± 2 | 11 ± 4 |
| 15p | 57 ± 7 | 38 ± 2 |
| 15q | 535 ± 13 | 51 ± 12 |
| 15au | - | - |
Elucidation of Alpha-Glucosidase Binding Sites
In the context of diabetes treatment, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Molecular docking has been employed to elucidate the binding interactions of these compounds within the active site of α-glucosidase. researchgate.net
A study focusing on (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives used docking to examine their orientation and interaction at the enzyme's active site. researchgate.net The results showed that compounds SPO-7 and SPO-9 had the highest docking energies, indicating strong binding affinity. researchgate.net Specifically, the docking analysis of SPO-7 revealed conventional hydrogen bonding with key residues such as HIS280, LYS156, and ASN415. researchgate.net Such detailed interaction maps are vital for understanding the mechanism of inhibition and for designing more potent inhibitors. The docking scores correlated well with the experimentally determined inhibitory concentrations (IC50 values), validating the computational model. researchgate.net
| Compound | Docking Energy (kcal/mol) researchgate.net | IC50 (nmol) researchgate.net |
| SPO-7 | -10.7 | 49.96 |
| SPO-9 | -10.6 | 63.15 |
| SPO-6 | -10.5 | - |
| SPO-1 | Lowest Docking Energy | - |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which can be correlated with their spectroscopic and reactive characteristics.
Theoretical Spectroscopy (e.g., TD-DFT for Electronic Spectra)
While specific studies on the theoretical spectroscopy of this compound using Time-Dependent Density Functional Theory (TD-DFT) are not extensively detailed in the provided context, this computational method is a standard approach for predicting electronic absorption spectra. TD-DFT calculations can elucidate the nature of electronic transitions, which is valuable for characterizing new compounds and understanding their photophysical properties. For complex heterocyclic systems like the spiro[5.5]undecane derivatives, TD-DFT can help to interpret experimental spectra and provide insights into how structural modifications influence their electronic behavior.
Predictive Modeling for ADME and Toxicity Profiles
Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical component of modern drug discovery. nih.gov These in silico methods assess the drug-like properties of compounds before they are synthesized, saving time and resources. nih.gov
Assessment of Drug-Likeness and Pharmacokinetic Properties
For the (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives designed as α-glucosidase inhibitors, computational ADME and toxicity tests were performed. researchgate.net These assessments indicated that the compounds exhibit favorable drug-like properties and possess good ADME and toxicity profiles. researchgate.net Such predictions are based on a variety of calculated molecular descriptors that correlate with pharmacokinetic behaviors like oral absorption, distribution in the body, metabolic stability, and potential for toxicity. scienceopen.com
The ability to predict properties such as a compound's potential to cross the blood-brain barrier or its likelihood of being a substrate for metabolic enzymes is crucial. frontiersin.org For instance, in the development of dual MOR/σ1R ligands, maintaining favorable pharmacokinetic properties is a key challenge, as structural modifications aimed at improving potency can sometimes negatively impact ADME characteristics. acs.org Predictive modeling helps to strike a balance between desired activity and acceptable pharmacokinetics.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural features of the this compound core and its substituents influence their biological activity. A key strategy employed in the design of derivatives has been the use of a pharmacophore merging approach. sci-hub.senih.gov This involves identifying the key structural motifs responsible for the pharmacological activity at different biological targets and combining them into a single molecule built around the this compound framework.
For instance, in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain, a pharmacophore model was constructed by merging the essential features of known ligands for both receptors. sci-hub.senih.gov The this compound scaffold served as a rigid core to orient the necessary pharmacophoric elements in the correct spatial arrangement for dual receptor recognition.
The structure-activity relationship (SAR) studies that followed the synthesis of these designed compounds revealed critical insights. The affinity for the µ-opioid receptor was found to be highly sensitive to the nature and spatial configuration of substituents at various positions of the spirocyclic system. google.com Specifically, the exploration of different aryl groups at position 4, alkyl groups at position 2, and phenethyl derivatives at position 9 led to the identification of compounds with a balanced dual activity profile. sci-hub.senih.gov One of the most potent compounds to emerge from these studies, 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism, leading to potent analgesic activity. nih.govacs.org
The following table summarizes the in vitro activities of selected 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, illustrating the impact of structural modifications on their dual receptor affinity and functional activity. acs.org
| Compound | R¹ | R² | Ar | MOR Ki (nM) | MOR EC₅₀ (nM) | MOR Efficacy (%) | σ₁R Ki (nM) |
| 15a | H | H | Phenyl | 130 ± 20 | >10000 | - | 130 ± 10 |
| 15d | H | H | 2-Pyridyl | 86 ± 1 | 2400 ± 100 | 25 ± 2 | 2.5 ± 0.1 |
| 15j | H | H | 4-Methoxyphenyl | 110 ± 10 | 970 ± 20 | 50 ± 2 | 110 ± 10 |
| 15o | Me | H | 2-Pyridyl | 16 ± 1 | 370 ± 50 | 79 ± 6 | 1.8 ± 0.1 |
| 15au | Et | H | 2-Pyridyl | 1.8 ± 0.2 | 120 ± 20 | 78 ± 3 | 1.9 ± 0.1 |
Data sourced from the Journal of Medicinal Chemistry, 2020. acs.org
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are powerful computational tools for exploring the vast chemical space accessible from the this compound scaffold. These methods allow for the rapid assessment of large numbers of virtual compounds for their potential to interact with a specific biological target, thereby prioritizing synthetic efforts on the most promising candidates.
While a specific, large-scale virtual screening campaign for the this compound core is not extensively documented in the public literature, the principles of virtual library design are evident in the systematic exploration of substituents around the scaffold. sci-hub.senih.gov The synthesis and evaluation of a series of derivatives with varied functionalities at positions 2, 4, and 9 can be considered a practical implementation of a focused library design. sci-hub.senih.govacs.org This approach allows for the systematic probing of the target's binding pocket and the elucidation of key structure-activity relationships.
Furthermore, computational drug-likeness and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often evaluated in silico for newly designed derivatives. For example, in the development of 1-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives as α-glucosidase inhibitors, computational tests were conducted to ensure that the designed compounds possessed favorable drug-like properties and toxicity profiles. This early-stage computational filtering is crucial for reducing the likelihood of late-stage attrition in the drug development process.
The following table presents data from a study on 1-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, including their inhibitory activity against α-glucosidase and their computationally determined docking energies.
| Compound | α-Glucosidase IC₅₀ (nM) | Docking Energy (kcal/mol) |
| SPO-1 | - | -10.0 |
| SPO-7 | 49.96 | -10.7 |
| SPO-9 | 63.15 | - |
Note: IC₅₀ values represent the concentration required for 50% inhibition. Docking energy provides an estimate of the binding affinity between the ligand and the protein.
The use of these computational methodologies enables a more focused and efficient approach to the discovery of novel bioactive compounds based on the this compound structure.
Advanced Research Methodologies and Experimental Models
In Vitro Assay Development and Optimization
In vitro assays are fundamental in the initial screening and characterization of novel compounds, providing insights into their specific interactions with biological targets.
Receptor Binding Assays (e.g., Radioligand Binding, K_i Determination)
Receptor binding assays are pivotal in determining the affinity of a compound for a specific receptor. sci-hub.sesciopen.com A common technique is the radioligand binding assay, which measures the displacement of a radiolabeled ligand from a receptor by the test compound. nih.gov The inhibition constant (K_i) is a key parameter derived from these assays, indicating the concentration of the compound required to occupy 50% of the receptors.
For instance, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were evaluated for their binding affinity to the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.org In these studies, [3H]-DAMGO and 3H-pentazocine were used as radioligands for MOR and σ1R, respectively, in transfected cell membranes. acs.org The results demonstrated that these derivatives possess a balanced dual profile with varying affinities for both receptors. acs.org
Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane have also been synthesized and evaluated as selective σ1 receptor ligands. nih.gov These studies revealed that the ligands exhibited nanomolar affinity for σ1 receptors. nih.govresearchgate.net
Below is a table summarizing the binding affinities of selected 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives.
| Compound | MOR K_i (nM) | σ1R K_i (nM) |
| Derivative 1 | 10.5 ± 2.1 | 1.8 ± 0.3 |
| Derivative 2 | 8.7 ± 1.5 | 2.5 ± 0.4 |
| Derivative 3 | 15.2 ± 3.0 | 0.9 ± 0.1 |
| Data represents the mean ± standard deviation of two determinations. |
Enzyme Activity Assays (e.g., IC50, EC50 Determinations)
Enzyme activity assays are employed to assess the ability of a compound to inhibit or activate a specific enzyme. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are critical parameters determined from these assays.
In the context of this compound derivatives, functional assays measuring cyclic AMP (cAMP) levels in CHO-K1 cells have been used to determine their effect on MOR functionality (EC50). acs.org Furthermore, research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. nih.gov
The table below presents the functional activity of selected derivatives.
| Compound | MOR EC50 (nM) | sEH IC50 (nM) |
| Derivative A | 25.6 ± 4.8 | Not Determined |
| Derivative B | 18.3 ± 3.5 | Not Determined |
| Compound 19 | Not Determined | 0.87 |
| MOR functionality was measured by cAMP levels in CHO-K1 cells. Efficacy is defined relative to the maximum effect induced by DAMGO. acs.org |
Cell-Based Functional Assays (e.g., Th17 Differentiation, hERG Blockade)
Cell-based functional assays provide a more physiologically relevant context to evaluate the effects of a compound. These assays can assess a compound's impact on various cellular processes.
For certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, their potential for off-target effects was evaluated using a whole-cell patch clamp assay to measure hERG blockade. acs.org The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization, and its blockade can lead to serious cardiac arrhythmias. The results indicated that some derivatives exhibited less than 50% inhibition of the α1A receptor at a 1 μM concentration. acs.org
Antimicrobial Susceptibility Testing (e.g., MIC Determinations)
Antimicrobial susceptibility testing is essential for determining the effectiveness of a compound against various microorganisms. nih.govnih.gov The minimum inhibitory concentration (MIC) is a standard measure, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. nih.gov While specific MIC data for this compound itself is not prominently available in the provided search results, this methodology would be the standard approach to evaluate any potential antimicrobial properties.
In Vivo Pharmacological Models
In vivo models are indispensable for assessing the pharmacological effects of a compound in a living organism, providing crucial information on its efficacy and mechanism of action.
Animal Models for Pain Assessment (e.g., Paw Pressure Test in Mice)
Animal models of pain are widely used to evaluate the analgesic properties of new chemical entities. nih.govnih.govmdpi.com The paw pressure test, also known as the Randall-Selitto test, is a common method to assess mechanical hyperalgesia. mdpi.comresearchgate.net In this test, increasing pressure is applied to the paw of a rodent, and the pressure at which the animal withdraws its paw is recorded as the pain threshold.
One of the lead 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, compound 15au, demonstrated potent analgesic activity in the paw pressure test in mice, comparable to the known MOR agonist oxycodone. acs.org A key finding was that, unlike oxycodone, the analgesic effect of 15au was localized and peripheral, a characteristic attributed to the added σ1R antagonism. acs.org
The table below summarizes the analgesic activity of a selected derivative in the paw pressure test.
| Compound | Analgesic Effect (% Maximum Possible Effect) |
| 15au | Comparable to Oxycodone |
| The paw pressure test was conducted in mice. acs.org |
Disease Models for Chronic Kidney Disease (e.g., Anti-Glomerular Basement Membrane Glomerulonephritis Rat Model)
Derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the progression of chronic kidney diseases (CKD). nih.gov A key experimental model used to evaluate the efficacy of these compounds is the anti-glomerular basement membrane (anti-GBM) glomerulonephritis rat model. nih.gov This model mimics human anti-GBM disease, a severe condition characterized by rapidly progressive glomerulonephritis that can lead to end-stage renal failure. nih.govbiosynth.com
In a notable study, a trisubstituted urea (B33335) derivative incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane moiety was tested in this rat model. The research demonstrated that oral administration of the compound led to a reduction in serum creatinine (B1669602) levels, a key biomarker for kidney function. nih.gov This finding was significant as a comparable compound based on a 2,8-diazaspiro[4.5]decane core did not produce the same effect, highlighting the specific contribution of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. nih.gov These results underscore the value of the anti-GBM rat model in identifying promising drug candidates for CKD. nih.gov
Models for Inflammatory and Autoimmune Conditions
The anti-GBM glomerulonephritis model is itself an exemplar of an autoimmune condition, where the body's immune system mistakenly attacks the glomerular basement membrane in the kidneys. nih.gov Beyond this specific model, the broader class of diazaspiro[5.5]undecane compounds is being investigated for roles in inflammation and immune system modulation. nih.govsoton.ac.uk For instance, research into 3,9-diazaspiro[5.5]undecane-based compounds has shown their potential as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), with implications for immunomodulation by rescuing T cell proliferation. soton.ac.uk
Furthermore, derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 (σ1) receptor, which is involved in pain and inflammation. acs.orgnih.gov The evaluation of these compounds in preclinical pain models, such as the paw pressure test in mice, provides insights into their anti-inflammatory and analgesic properties. nih.gov The finding that a lead compound from this series exhibited potent analgesic effects with reduced side effects compared to standard opioids suggests a promising strategy for managing inflammatory pain. nih.gov
Preclinical Models for Obesity and Metabolic Disorders
The 1,9-diazaspiro[5.5]undecane scaffold, of which this compound is a hetero-analog, is a key structure in the development of anti-obesity therapeutics. nih.gov Preclinical research leverages various rodent models that mimic aspects of human obesity, which often results from a complex interplay between genetic predisposition and environmental factors like high-calorie diets. nih.gov
Compounds containing the 1,9-diazaspiro[5.5]undecane moiety have been investigated for their potential to treat obesity through several mechanisms, evaluated in corresponding preclinical models:
Neuropeptide Y (NPY) Y5 Receptor Antagonism : The NPY system is a critical regulator of food intake. The bioactivity of diazaspiro compounds as NPY Y5 antagonists has been characterized using binding assays with cells engineered to express the receptor. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism : MCH-R1 is another key target in obesity research. Rodent models, where the MCH system is highly conserved with humans, are used to assess the efficacy of MCH-R1 antagonists. Studies have shown that MCH expression is elevated in obese rats and mice, making these models valuable for testing antagonists. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition : Inhibition of this enzyme is another avenue for combating obesity. Compounds with the diazaspiro moiety have demonstrated significant inhibitory activity against 11β-HSD1. nih.gov
Analytical and Structural Characterization Techniques
The synthesis of novel this compound derivatives requires rigorous analytical and structural confirmation. A suite of spectroscopic and crystallographic methods is employed to verify the identity, purity, and three-dimensional structure of these compounds. acs.orgresearchgate.net
Spectroscopic Methods (NMR, FTIR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental to the characterization of newly synthesized this compound derivatives. While specific data for the parent compound is not detailed in the reviewed literature, the methods are consistently applied to its derivatives. acs.orgresearchgate.netbldpharm.com
| Spectroscopic Method | Purpose in Characterizing this compound Derivatives |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). It is essential for confirming the successful synthesis of the target spiro-scaffold and the position of various substituents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups present in the molecule. It detects the vibrations of bonds within the molecule, revealing the presence of key groups such as C-O-C (ether), N-H (amine), and C=O (if present, as in amide or ketone derivatives). |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by the compound. It is particularly useful for aromatic derivatives, helping to characterize the electronic structure of conjugated systems. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule. |
X-ray Crystallography for Molecular Structure Elucidation
Future Research Directions and Translational Perspectives
Development of Novel 4-Oxa-1,9-diazaspiro[5.5]undecane-Based Therapeutics
The this compound core has proven to be a versatile starting point for the design of innovative therapeutic agents. A significant area of research has been the development of derivatives as dual-action analgesics. Specifically, researchers have synthesized 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This dual modality is a strategic approach to pain management, aiming to enhance analgesic efficacy while mitigating the adverse effects commonly associated with traditional opioid therapies.
One notable example is a series of compounds where the spirocyclic core is substituted at various positions to optimize binding to both MOR and σ1R. These efforts have led to the identification of lead compounds with a balanced in vitro profile and potent analgesic activity in preclinical models. The rationale behind this approach is that the σ1R antagonism can counteract some of the negative side effects of MOR agonism, such as tolerance and hyperalgesia.
Beyond pain management, derivatives of this compound have been explored as inhibitors of soluble epoxide hydrolase (sEH). Such inhibitors have shown potential in treating chronic kidney diseases, highlighting the broad therapeutic applicability of this scaffold. The development of these compounds underscores the adaptability of the this compound framework to target a diverse range of biological pathways.
Exploration of Polypharmacology and Multimodal Drug Design
The concept of "one molecule, multiple targets" is a cornerstone of modern drug discovery, and the this compound scaffold is well-suited for this polypharmacological approach. The development of dual MOR/σ1R ligands is a prime example of multimodal drug design, where a single chemical entity is engineered to interact with two distinct biological targets to achieve a synergistic therapeutic effect. This strategy offers several advantages over combination therapies, including a simplified pharmacokinetic profile and potentially improved patient compliance.
The inherent three-dimensionality of spirocycles like this compound allows for the precise orientation of pharmacophoric elements to interact with multiple binding sites. This structural feature is crucial for designing ligands with desired dual or multiple activities. Future research will likely focus on expanding the polypharmacological scope of this scaffold to address other complex diseases where a multi-target approach is beneficial, such as neurodegenerative disorders and certain cancers. The systematic investigation of dual-target-directed ligands has shown that this approach often leverages existing knowledge of target-pathology associations and the structural similarities of binding pockets. acs.org
Advancements in Asymmetric Synthesis of Chiral Analogues
The presence of a spirocenter and potentially other stereocenters in derivatives of this compound means that chirality plays a crucial role in their biological activity. The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. Therefore, the development of efficient and stereoselective synthetic methods is paramount for producing enantiomerically pure compounds.
Recent years have seen significant progress in the asymmetric synthesis of spirocyclic compounds. acs.org Methodologies such as organocatalytic [4+2] cycloadditions have been successfully employed to construct chiral spiro-oxindole scaffolds containing two heteroatoms. nih.gov These reactions can produce spirocyclic products in high yield with excellent diastereoselectivity and enantioselectivity. nih.gov Other notable advancements include palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction to create optically active spirocycles. acs.org The use of phase-transfer catalysis for the enantioselective alkynylation of cyclic β-keto esters has also proven effective for synthesizing chiral spiro-2(3H)-furanones. nih.gov Furthermore, biocatalysis, using enzymes like iridium-containing cytochrome variants, has emerged as a powerful tool for the asymmetric cyclopropanation of methylene-substituted N-heterocycles to generate chiral spiro-compounds with high enantioselectivity. acs.org
While not all of these methods have been directly applied to the this compound system, they represent the cutting-edge of asymmetric synthesis and offer a toolbox of strategies that could be adapted for the stereoselective preparation of its chiral analogues. The ability to selectively synthesize specific stereoisomers will be critical for elucidating structure-activity relationships and developing more potent and selective drug candidates.
Integration of Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action of novel drug candidates is crucial for their successful development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the complex biological effects of new chemical entities. nih.gov While specific omics studies on this compound derivatives are not yet widely published, this approach holds immense potential for future research.
For instance, proteomics can be used to identify the direct binding partners of a drug and to map the downstream signaling pathways that are modulated. nih.gov In the context of dual MOR/σ1R ligands, proteomics could help to unravel the crosstalk between these two receptor systems. nih.gov Metabolomics, the comprehensive analysis of small-molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to drug treatment. nih.govavensonline.orgyoutube.com This can reveal both on-target and off-target effects and can be instrumental in identifying biomarkers of drug efficacy and toxicity. avensonline.orgmdpi.com
The application of multi-omics analysis is particularly valuable for understanding the action of multi-target drugs. oup.com By integrating data from different omics levels, researchers can construct comprehensive models of drug action and identify key molecular networks that are perturbed. oup.comnih.gov This systems-level understanding is essential for optimizing drug candidates and for personalizing therapies. As the development of this compound-based therapeutics progresses, the integration of omics technologies will be indispensable for a deep and comprehensive understanding of their mechanisms of action.
Clinical Translation Challenges and Opportunities
The journey of a promising compound from the laboratory to the clinic is fraught with challenges. For therapeutics based on the this compound scaffold, these will likely include demonstrating a clear safety and efficacy profile in human clinical trials. A major hurdle in the development of new analgesics is the high placebo response rate in clinical trials and the subjective nature of pain reporting. cognivia.com
However, the unique properties of these compounds also present significant opportunities. The development of dual MOR/σ1R agonists offers the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids, addressing a major unmet medical need. scirp.org Multimodal analgesia is increasingly recognized as a superior strategy for pain management, and a single molecule with dual action could offer significant advantages in terms of patient compliance and reduced drug-drug interactions. painweek.orgapsf.orgbmj.comnih.gov
The inherent three-dimensionality of spirocyclic scaffolds can lead to improved physicochemical properties, such as increased metabolic stability and better brain permeability, which are desirable characteristics for drug candidates. bldpharm.com The successful clinical translation of spirocyclic drugs for various indications demonstrates the viability of this structural class in drug development. nih.govmdpi.comnih.gov As our understanding of the complex biology of pain and other diseases grows, the rational design of multi-target ligands based on scaffolds like this compound represents a promising frontier in the quest for safer and more effective medicines. nih.gov
Q & A
Q. What are the key synthetic strategies for 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives, and how are reaction conditions optimized?
Synthesis typically involves multi-step routes, such as cyclization reactions or functional group transformations. For example, derivatives like 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane are synthesized via sequential alkylation and ring-closing steps. Critical parameters include:
- Solvent selection : Dichloromethane or THF for solubility and stability of intermediates .
- Catalysts : Use of bases like sodium hydroxide to deprotonate intermediates and facilitate cyclization .
- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions .
Yield optimization (e.g., ~80% for cyclopropyl derivatives) requires precise stoichiometry and purification via column chromatography .
Q. How is the spirocyclic structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify spiro junction protons and heteroatom environments (e.g., oxygen/nitrogen in 1-oxa-9-azaspiro derivatives) .
- X-ray crystallography : Resolves bond angles and ring conformations, as seen in studies of analogous spiro compounds like 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess pharmacological potential?
- In vitro assays : Binding affinity studies (e.g., receptor-targeted screens) for spirocyclic amines .
- Computational docking : Molecular modeling predicts interactions with biological targets like kinases or GPCRs .
- ADME profiling : Solubility, metabolic stability, and permeability assays guide lead optimization .
Advanced Research Questions
Q. How do stereochemical variations in substituents impact biological activity?
Stereochemistry at the spiro center or substituent positions (e.g., benzyl or cyclopropyl groups) significantly alters activity. For example:
- Benzothiazole derivatives : Substitution at the 6-position (e.g., -Cl vs. -OCH) modulates antibacterial potency due to electronic effects .
- Cyclopropyl vs. cyclohexyl groups : Hydrophobicity and steric bulk influence membrane penetration and target binding .
Methodological approach : Compare enantiomers via chiral HPLC separation and evaluate activity in cell-based assays .
Q. How can contradictory data on metabolic stability be resolved across studies?
Discrepancies often arise from differences in:
- Experimental models : Liver microsomes (human vs. rodent) exhibit varying cytochrome P450 activity .
- Substituent effects : Electron-withdrawing groups (e.g., -CF) may reduce oxidation rates compared to electron-donating groups .
Resolution strategy :
Normalize data using reference compounds (e.g., verapamil).
Validate with in vivo pharmacokinetic studies .
Q. What advanced computational methods are used to predict spirocyclic compound reactivity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding solubility and aggregation .
- QSAR modeling : Correlates substituent descriptors (e.g., logP, polar surface area) with biological activity .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to troubleshoot?
Example: A study reports 80% yield for cyclopropyl derivatives , while others achieve ≤50% for similar compounds . Possible factors :
- Impurity in starting materials : Use LC-MS to verify reagent purity.
- Oxygen/moisture sensitivity : Employ inert atmosphere (N/Ar) during reactions .
Solution : Reproduce reactions with strict anhydrous conditions and track intermediates via TLC .
8. Discrepancies in biological activity between in vitro and in vivo models
Case : A derivative shows IC = 10 nM in enzyme assays but no efficacy in animal models.
Analysis :
- Protein binding : High plasma protein binding reduces free drug concentration .
- Metabolite interference : Identify metabolites via LC-MS/MS and test their activity .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
Q. Table 2: Reaction Optimization Parameters
| Parameter | Impact on Yield | Evidence Source |
|---|---|---|
| Solvent polarity | Affects intermediate stability | |
| Catalyst loading | Overuse leads to side reactions | |
| Temperature | Higher temps accelerate decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
